molecular formula C14H10ClFO2 B6398410 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261925-93-2

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6398410
CAS No.: 1261925-93-2
M. Wt: 264.68 g/mol
InChI Key: AXYMTWBIQVCCGT-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

4-chloro-3-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)11-7-9(14(17)18)5-6-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYMTWBIQVCCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689266
Record name 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-93-2
Record name 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, coupling reactions, and subsequent purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the carboxylic acid group.

Major Products:

    Substituted Benzoic Acids: Resulting from substitution reactions.

    Alcohols and Esters: From reduction and oxidation reactions.

Scientific Research Applications

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and reactivity with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

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